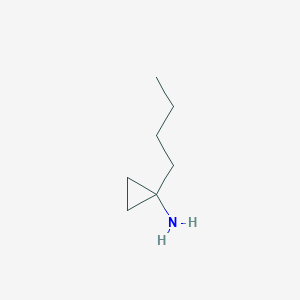

1-Butylcyclopropan-1-amine

Description

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

1-butylcyclopropan-1-amine |

InChI |

InChI=1S/C7H15N/c1-2-3-4-7(8)5-6-7/h2-6,8H2,1H3 |

InChI Key |

PUUGBPNQGGDVES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CC1)N |

Origin of Product |

United States |

Stereochemical Control in 1 Butylcyclopropan 1 Amine Synthesis and Transformations

Diastereoselective Synthesis of Substituted Cyclopropylamines

The synthesis of substituted cyclopropylamines often yields stereoisomers. Diastereoselective methods are therefore crucial for controlling the relative configuration of substituents on the cyclopropane (B1198618) ring.

The relative orientation of substituents on a cyclopropane ring, denoted as cis or trans, can significantly impact a molecule's properties. Control over this aspect is a key challenge in diastereoselective synthesis. One effective strategy involves the reaction of α-chloroaldehydes with an amine and a zinc carbenoid, which proceeds through a zinc homoenolate intermediate. The subsequent ring-closure generates the cyclopropylamine (B47189) product. chemrxiv.org

Research has shown that the choice of solvent plays a critical role in controlling the diastereomeric ratio (d.r.). For instance, the synthesis of trans-2-substituted-cyclopropylamines can be achieved with high diastereoselectivity. chemrxiv.org In the absence of a polar aprotic co-solvent like dimethylformamide (DMF), the ring-closure can be reversible, leading to the thermodynamic mixture of trans and cis diastereomers, typically around a 5:1 ratio. However, the addition of DMF can suppress this isomerization, leading to kinetic control and significantly higher diastereoselectivity, often exceeding 20:1 d.r. chemrxiv.org This effect is attributed to the inhibition of product epimerization, which can be promoted by zinc(II) salts in solvents like tetrahydrofuran (B95107) (THF). chemrxiv.org

Table 1: Effect of Solvents and Additives on Diastereoselectivity

| Reaction Condition | Diastereomeric Ratio (trans:cis) | Control Type |

|---|---|---|

| THF, 90°C | 4.4:1 | Thermodynamic |

| THF, 85°C, with ZnCl₂ | 6.3:1 (from pure trans) | Thermodynamic |

Metal-catalyzed cyclopropanation of olefins is a powerful tool for constructing the cyclopropane ring with high diastereocontrol. Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are widely used for the decomposition of diazo compounds to generate metal carbenes, which then react with alkenes. organic-chemistry.org

In the synthesis of 1-aryl-2-amino-cyclopropane carboxylates from aryldiazoacetates and N-vinylphthalimide, rhodium catalysis demonstrates exceptional trans-selectivity, with diastereomeric ratios often exceeding 98:2. organic-chemistry.org The reaction proceeds efficiently at room temperature, although electron-donating groups on the aryl ring may require higher temperatures. organic-chemistry.org This high level of diastereocontrol is a hallmark of many metal-catalyzed cyclopropanation reactions and is crucial for accessing specific stereoisomers of substituted cyclopropylamines. nih.govnih.govacs.org Similarly, palladium-catalyzed cyclopropanation of acyclic amides with substituted allyl carbonates can produce cyclopropane products with three chiral centers in high diastereoselectivity. nih.gov

Table 2: Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation

| Aryl Substituent (on diazoacetate) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| 4-NO₂C₆H₄ | RT | 95 | >98:2 |

| 4-ClC₆H₄ | RT | 91 | >98:2 |

| C₆H₅ | RT | 85 | >98:2 |

| 4-MeOC₆H₄ | 40 | 88 | >98:2 |

Data sourced from a study on the synthesis of 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org

Enantioselective Synthesis of Chiral Cyclopropylamine Derivatives

For cyclopropylamines containing one or more stereocenters, enantioselective synthesis is necessary to obtain a single enantiomer. This is typically achieved using chiral catalysts or chiral auxiliaries.

Chiral metal complexes are at the forefront of enantioselective cyclopropanation. Chiral ruthenium phenyloxazoline (Ru-Pheox) complexes, for example, have been successfully used for the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins, producing chiral cyclopropane amides in excellent yields (up to 99%), diastereoselectivities (up to 99:1), and enantioselectivities (up to 96% ee). chemistryviews.org

Dirhodium catalysts featuring chiral ligands are also prominent. For instance, Rh₂(S-TBPTTL)₄ has been used in the first catalytic asymmetric cyclopropanation of allene. nih.gov The use of chiral dirhodium catalysts like Rh₂(TBSP)₄ in the synthesis of amino cyclopropane derivatives can provide moderate enantioselectivity. organic-chemistry.org

Beyond traditional metal catalysts, biocatalysis offers a powerful alternative. Engineered variants of myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones, achieving >99% de and ee. rochester.edu These biocatalysts exhibit broad substrate scope and predictable stereoselectivity. rochester.edu

Table 3: Enantioselectivity with Various Chiral Catalysts

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Chiral Ru(II)-Amm-Pheox Complex | Cyclopropanation of Diazo Weinreb Amides | up to 96% | up to 99:1 |

| Engineered Myoglobin (Mb(H64V)) | Cyclopropanation of Styrene (B11656) with Diazoketone | >99% | >99:1 |

| (DHQD)₂AQN (Organocatalyst) | Synthesis of Chiral Cyclopropyl (B3062369) Purine Nucleosides | 93-97% | Excellent |

Data compiled from various stereoselective synthesis studies. chemistryviews.orgrochester.edunih.gov

Chiral induction refers to the transfer of chirality from a chiral reagent, catalyst, or auxiliary to a prochiral substrate. Chiral hydrogen-bonding catalysis is an effective strategy for achieving enantiocontrol in radical additions to olefins, which can be applied to the synthesis of chiral cyclopropylamine precursors. rsc.org This method uses a chiral catalyst to create a chiral environment through hydrogen bonding, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other. rsc.org

Another innovative approach is "remote chiral induction," where a transient chiral mediator is used to control the stereochemistry at a position relatively far from an existing functional group. scripps.edu This allows for the synthesis of chiral molecules that were previously difficult to access.

Furthermore, the existing stereochemistry of a starting material can be used to direct the formation of new stereocenters. For example, enantiomerically enriched cyclopropanes can be synthesized through the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.comnih.gov In this process, a highly reactive cyclopropene (B1174273) intermediate is formed, and the absolute configuration of a quaternary stereocenter on the ring is preserved, governing the configuration of newly installed adjacent stereocenters. mdpi.comnih.gov

Stereochemical Outcomes of Ring-Opening Reactions

The strained three-membered ring of cyclopropylamines can undergo ring-opening reactions under various conditions. The stereochemistry of the starting cyclopropane often dictates the stereochemical outcome of the product.

For instance, the ring-opening of cyclopropylenones with lithium cuprates proceeds via a conjugate addition, followed by the ring-opening of the resulting cyclopropylmethyl copper species and reductive elimination. figshare.comfigshare.com The stereochemistry of the final acyclic product is determined by the stereochemistry of the intermediate species formed during this process.

Similarly, N-cyclopropyl-amides can undergo a ring-opening rearrangement in the presence of a Lewis acid like AlCl₃. The proposed mechanism involves a "Heine-type" aziridine (B145994) intermediate, and the subsequent C-Cl or C-O bond formation leads to products like N-(2-chloropropyl)amides and 5-methyl-2-oxazolines with defined stereochemistry derived from the initial cyclopropane. rsc.org

Enantioselective ring-opening of non-chiral cyclopropanes can also be achieved using chiral catalysts. For example, the desymmetrization of meso-cyclopropanecarbaldehydes using chiral amine catalysts can lead to 1,3-difunctionalized acyclic products with high enantioselectivity. snnu.edu.cn The catalyst forms a chiral iminium ion with the substrate, which facilitates a stereoselective ring-opening upon attack by a nucleophile. snnu.edu.cn

Retention vs. Inversion of Configuration in Nucleophilic Attack

In the context of chemical transformations involving a stereocenter, the stereochemical outcome of a nucleophilic attack is of paramount importance. The reaction can proceed with either retention or inversion of the original configuration.

Retention of Configuration: This outcome occurs when a nucleophile attacks the electrophilic center from the same side as the leaving group. neetchennai.comlibretexts.org The absolute and relative configuration of the molecule is maintained, meaning an R-configured reactant remains R-configured, and an S-configured reactant remains S-configured. neetchennai.comvedantu.com This is less common in simple, single-step nucleophilic substitution reactions.

Inversion of Configuration: This outcome, often referred to as a Walden inversion, results when the nucleophile attacks the electrophilic center from the side opposite to the leaving group. neetchennai.comvedantu.com This "backside attack" causes the stereochemistry of the molecule to flip, changing an R-configuration to an S-configuration, and vice versa. neetchennai.comlibretexts.org This pathway is the hallmark of the S(_N)2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgvedantu.com

For reactions involving 1-Butylcyclopropan-1-amine or its derivatives, the specific stereochemical result of a nucleophilic substitution at the carbon atom bearing the amine group would be dictated by the reaction mechanism.

An S(_N)2 reaction would proceed with a complete inversion of configuration. libretexts.org

An S(_N)1 reaction , which proceeds through a planar carbocation intermediate, would theoretically lead to a racemic mixture of both retention and inversion products, as the nucleophile can attack either face of the planar intermediate with roughly equal probability. echemi.com However, in practice, S(_N)1 reactions often result in a slight excess of the inversion product. stackexchange.com This is because the departing leaving group may still loosely shield the "front side" of the carbocation, making the "back side" more accessible to the incoming nucleophile. stackexchange.com

The table below summarizes the expected stereochemical outcomes based on the reaction mechanism.

| Reaction Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome | Resulting Configuration (from R-reactant) |

| S(_N)2 | Opposite side of leaving group | Inversion | S |

| S(_N)1 | Either face of planar carbocation | Racemization (often with slight excess inversion) | Mixture of R and S |

Pyramidal Inversion and Chirality at Nitrogen in this compound

A nitrogen atom bonded to three different substituents is considered a stereogenic center and is, in principle, chiral. libretexts.orgpressbooks.pub In this compound, the nitrogen atom is attached to a butyl group, a cyclopropyl group, a hydrogen atom, and it possesses a lone pair of electrons, which acts as the fourth distinct "group". youtube.com Therefore, the nitrogen atom in this molecule is a chiral center.

However, the practical chirality of most simple amines is nullified by a phenomenon known as pyramidal inversion or nitrogen inversion. wikipedia.orglibretexts.org This is a rapid process where the molecule flips "inside out," much like an umbrella in a strong wind. wikipedia.orgyoutube.com During this inversion, the nitrogen atom passes through a planar, sp²-hybridized transition state, which allows its lone pair and substituents to invert their positions. libretexts.orglibretexts.org This rapid interconversion between the R and S enantiomers means that they cannot be separated under normal conditions. libretexts.orgpressbooks.pub

Dynamics and Energetics of Nitrogen Inversion

For most acyclic amines, pyramidal inversion is an extremely fast process with a very low energy barrier. wikipedia.org This allows for rapid interconversion between enantiomers at room temperature.

The key factors influencing the dynamics and energetics of this inversion are:

Energy Barrier: The thermodynamic barrier for nitrogen inversion in simple amines is typically low, around 24-25 kJ/mol (5.8 kcal/mol). libretexts.orgwikipedia.orglibretexts.org This low activation energy is easily overcome by thermal energy at room temperature, leading to billions of inversions per second. wikipedia.org

Transition State: The inversion proceeds through a trigonal planar transition state where the nitrogen atom is sp² hybridized. libretexts.org

Structural Constraints: The energy barrier to inversion can be significantly increased by structural factors. Ring strain is a particularly important factor. Forcing a nitrogen atom that is part of a small, strained ring (like a three-membered aziridine ring) into a planar sp² geometry (with ~120° bond angles) dramatically increases the strain in the transition state, thereby raising the inversion barrier. youtube.comnih.gov In the case of this compound, while the nitrogen is not within the ring, its attachment to the highly strained cyclopropyl ring is expected to increase the barrier to inversion compared to a simple acyclic amine like 2-aminobutane. nih.govnih.gov Steric hindrance from bulky substituents can also increase the energy barrier. nih.gov

The following table compares the typical inversion barriers and configurational stability for different types of molecules.

| Compound Type | Example | Inversion Energy Barrier (kJ/mol) | Configurational Stability at Room Temp. |

| Simple Amine | Ammonia (B1221849) (NH₃) | ~24.2 wikipedia.org | Unstable (Rapid Inversion) wikipedia.org |

| Tertiary Amine | Trimethylamine | ~25 libretexts.orglibretexts.org | Unstable (Rapid Inversion) libretexts.org |

| Phosphine | Phosphine (PH₃) | ~132 wikipedia.org | Stable (Slow Inversion) wikipedia.org |

| Sulfonium (B1226848) Salt | Trimethylsulfonium | High | Stable |

Influence on Optical Stability and Racemization

The low energy barrier and rapid rate of pyramidal inversion have a direct and profound impact on the optical stability of amines like this compound.

Racemization: The rapid interconversion between the two enantiomeric forms means that the compound exists as a 50:50 mixture of R and S configurations at equilibrium. libretexts.orglibretexts.org This is known as a racemic mixture.

Optical Instability: Because of this rapid racemization, a sample of this compound is optically inactive. Even if one could isolate a pure enantiomer, it would quickly racemize at room temperature, losing its optical activity. youtube.comwikipedia.org This makes the resolution of enantiomers for most chiral amines practically impossible under standard conditions. pressbooks.pubwikipedia.org

This behavior contrasts sharply with analogous compounds where the central atom is from a lower period, such as phosphines (containing phosphorus) and sulfonium salts (containing sulfur). These molecules have significantly higher inversion barriers, making their enantiomers configurationally stable and isolable at room temperature. libretexts.orgpressbooks.pubwikipedia.org Furthermore, quaternary ammonium (B1175870) salts, which have four substituents and lack a lone pair, cannot undergo pyramidal inversion and are therefore optically stable if the four groups are different. libretexts.orglibretexts.org

Reactivity and Reaction Mechanisms of 1 Butylcyclopropan 1 Amine

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The release of ring strain, which is approximately 27-28 kcal/mol for cyclopropane, is a significant driving force for the ring-opening reactions of 1-butylcyclopropan-1-amine. These reactions can be initiated through various mechanisms, including oxidation and protonation.

Oxidative processes, often involving single-electron transfer (SET), are a common method for initiating the ring-opening of cyclopropylamines.

The oxidation of the nitrogen atom in this compound would lead to the formation of a nitrogen radical cation. This intermediate is highly reactive and can undergo several subsequent transformations. The ease of formation of this radical cation is dependent on the oxidation potential of the amine. Amines, in general, are good single-electron donors in photoredox processes.

Following the formation of the nitrogen radical cation, a characteristic reaction for cyclopropylamines is the cleavage of one of the vicinal C-C bonds of the cyclopropane ring. This ring-opening is electronically favored as it leads to the formation of a stabilized β-carbon radical iminium ion, also known as a distonic radical cation. In this species, the radical and the cation are separated by two atoms.

Electrochemical methods provide a controlled way to achieve oxidative ring-opening without the need for chemical oxidants. By applying a specific potential, the amine can be oxidized to the radical cation, initiating the ring-opening cascade. This technique allows for the generation of reactive intermediates under mild conditions and has been applied to various cyclopropane derivatives to achieve 1,3-difunctionalization.

In the presence of strong acids, the amine group of this compound would be protonated to form an ammonium (B1175870) ion. In superacidic media, it is proposed that the cyclopropane ring itself can be protonated, leading to a dicationic intermediate. The subsequent ring-opening would then be driven by both ring strain and the electrostatic repulsion between the two positive charges.

The regioselectivity of the C-C bond cleavage in the cyclopropane ring is a key aspect of its reactivity.

Vicinal Bond Cleavage : In the context of oxidative ring-opening initiated by the formation of a nitrogen radical cation, the cleavage of a bond between the carbon bearing the amino group and an adjacent carbon (a vicinal bond) is typically observed. This leads to the formation of the aforementioned β-carbon radical iminium ion.

Distal Bond Cleavage : Cleavage of the bond opposite to the amino-substituted carbon (the distal bond) is less common but has been observed under specific conditions, such as the protolytic ring-opening of certain phenylcyclopropylamines in superacid. In such cases, electronic effects from other substituents and the stability of the resulting carbocationic intermediates play a crucial role in directing the regioselectivity of the ring-opening.

Data Tables

As no specific experimental data for this compound was found, a data table cannot be generated.

Role of Ring Strain in Directing Reactivity

The cyclopropane ring in this compound is characterized by significant ring strain, a consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5 degrees. This inherent strain is a major determinant of the molecule's reactivity, providing a thermodynamic driving force for reactions that lead to the opening of the three-membered ring. nih.govmasterorganicchemistry.com The carbon-carbon bonds within the cyclopropyl (B3062369) group possess a higher degree of p-character than typical alkanes, imparting them with partial double-bond character. This unique electronic structure influences the reactivity of the adjacent amine group and makes the cyclopropane ring susceptible to cleavage under certain reaction conditions.

The reactivity of cyclopropanes is significantly influenced by the electronic nature of their substituents. nih.gov In the case of this compound, the electron-donating nature of the butyl and amino groups can affect the stability and reactivity of the cyclopropane ring. Theoretical studies have indicated that strong σ-acceptor groups can weaken the distal C-C bond of the cyclopropane ring. nih.gov Conversely, the presence of donor groups can influence which bonds are preferentially cleaved in ring-opening reactions.

Transformations of the Amine Functionality

The primary amine group of this compound is a key center of reactivity, participating in a variety of chemical transformations.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character to this compound, enabling it to react with a range of electrophiles.

The reaction of this compound with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. However, the selective monoalkylation of primary amines is often challenging due to the fact that the resulting secondary amine is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of products, a phenomenon known as polyalkylation. youtube.comfiveable.me

Several strategies have been developed to control the extent of alkylation. One approach involves the use of a large excess of the primary amine to increase the probability of the alkyl halide reacting with the starting material rather than the monoalkylated product. Another strategy is to employ specific reaction conditions or protecting groups to favor the formation of the desired secondary amine. For instance, conducting the reaction with amine hydrobromides under controlled conditions can allow for the selective deprotonation and reaction of the primary amine, while the newly formed, more basic secondary amine remains protonated and less reactive. researchgate.net

Table 1: Factors Influencing the Control of Polyalkylation in Primary Amines

| Factor | Influence on Selectivity |

| Stoichiometry of Reactants | Using an excess of the primary amine favors monoalkylation. |

| Reaction Temperature | Lower temperatures can sometimes improve selectivity. |

| Nature of the Alkylating Agent | Sterically hindered alkyl halides may reduce the rate of polyalkylation. |

| Solvent | The choice of solvent can influence the relative reactivity of the primary and secondary amines. researchgate.net |

| Use of Protecting Groups | Temporarily blocking the amine functionality can prevent over-alkylation. |

This compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. libretexts.org This reaction is a common method for the synthesis of amides and is generally a high-yielding process. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

The reactivity of the acylating agent plays a significant role in the reaction rate, with acyl chlorides being more reactive than acid anhydrides. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Table 2: Common Acylating Agents for Amide Synthesis

| Acylating Agent | General Structure | Reactivity | Byproduct |

| Acyl Chloride | R-COCl | High | HCl |

| Acid Anhydride (B1165640) | (R-CO)₂O | Moderate | R-COOH |

| Ester | R-COOR' | Low | R'-OH |

| Carboxylic Acid (with coupling agent) | R-COOH | Variable | Water |

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is a reversible process and is typically catalyzed by acid. lumenlearning.comyoutube.com

The reaction mechanism involves several steps, starting with the attack of the nucleophilic amine on the carbonyl carbon to form a tetrahedral intermediate. youtube.com Proton transfer and subsequent elimination of water lead to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the carbonyl oxygen and facilitate the departure of water, but not so acidic as to protonate the amine nucleophile and render it unreactive. lumenlearning.com

Participation in Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org These reactions are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. libretexts.orgox.ac.uk While the direct participation of this compound in all classes of pericyclic reactions is not extensively documented, the presence of the cyclopropyl ring and the amine functionality suggests potential involvement in certain types of these transformations.

Cyclopropylamines have been shown to participate in asymmetric [3+2] photocycloadditions with olefins. rsc.org These reactions involve the formation of a five-membered ring through the concerted interaction of the cyclopropylamine (B47189) and the olefin under photochemical conditions. The cyclopropane ring acts as a three-carbon component in this cycloaddition.

The major classes of pericyclic reactions include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and group transfer reactions. The unique electronic structure of the cyclopropane ring, with its "bent" bonds, can influence its ability to participate in these concerted processes.

Radical-Based Reactions

The strained three-membered ring of this compound and related aminocyclopropanes makes them susceptible to ring-opening reactions initiated by radical species. Over the last decade, approaches that proceed via the formation of radical intermediates have emerged, complementing the more established methods that rely on Lewis acid activation of donor-acceptor substituted systems rsc.org. These radical-based transformations are advantageous due to their often mild reaction conditions and tolerance of various functional groups nih.gov.

The key step in the radical-based reactivity of aminocyclopropanes is the single-electron oxidation of the nitrogen atom to form an amine radical cation. This process can be initiated using various methods, including visible-light photoredox catalysis beilstein-journals.org. Upon formation, the amine radical cation triggers the homolytic cleavage of one of the proximal C-C bonds of the cyclopropane ring. This ring-opening is driven by the release of the inherent ring strain (approximately 27 kcal/mol) and results in the formation of a thermodynamically more stable β-amino distonic radical cation intermediate beilstein-journals.org.

This distonic radical cation is a versatile intermediate, featuring a cation on the nitrogen and a radical on the terminal carbon. This intermediate can then engage in a variety of subsequent reactions. For instance, it can add to an olefin, leading to the formation of a new carbon-centered radical, which can then be reduced and cyclize to form five-membered rings, as seen in [3+2] cycloadditions acs.orgrsc.org. The general mechanism for the formation of the key distonic radical cation intermediate is depicted below.

Mechanism of Radical-Initiated Ring Opening

Initiation : A photocatalyst, excited by visible light, oxidizes the cyclopropylamine to an amine radical cation.

Ring Opening : The amine radical cation undergoes rapid ring-opening to relieve ring strain, forming a distonic radical cation.

Propagation/Termination : The distonic radical cation participates in further reactions, such as addition to π-systems, and the catalytic cycle is completed by a reduction step. beilstein-journals.org

The specific reaction pathways and products are highly dependent on the reaction conditions and the other reagents present, such as radical acceptors nih.govbeilstein-journals.org.

Cycloaddition Reactions Involving the Cyclopropylamine Moiety

The cyclopropylamine moiety, particularly when activated to form the distonic radical cation intermediate described above, is a synthetically powerful three-carbon synthon for cycloaddition reactions. These reactions provide an atom-economical route to valuable nitrogen-containing cyclic structures, such as cyclopentylamines rsc.org.

Intermolecular [3+2] Cycloaddition with Olefins

A significant application of the radical-based reactivity of cyclopropylamines is the intermolecular [3+2] cycloaddition with olefins to furnish aminocyclopentane derivatives researchgate.net. This transformation is typically achieved using visible-light photoredox catalysis, which offers a mild and efficient method for generating the necessary radical intermediates nih.gov.

The reaction is initiated by the single-electron oxidation of the N-aryl cyclopropylamine by an excited photocatalyst (e.g., Ru(bpz)₃₂). The resulting amine radical cation undergoes ring-opening to form the key distonic radical cation. This intermediate then adds to an olefin in a regioselective manner. The subsequent radical cyclization onto the iminium ion followed by a reduction step yields the final cyclopentylamine (B150401) product beilstein-journals.orgnih.gov.

The reaction exhibits good functional group tolerance and can be applied to a variety of substituted olefins nih.gov. Research has also focused on achieving stereocontrol in these reactions. While cycloadditions with simple monocyclic cyclopropylamines often result in low diastereoselectivity, the use of bicyclic cyclopropylamines or chiral catalysts can impart high levels of diastereoselectivity and enantioselectivity rsc.orgnih.govacs.org.

Table 1: Examples of Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins

| Cyclopropylamine Substrate | Olefin Partner | Photocatalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| N-Phenylcyclopropan-1-amine | Styrene (B11656) | Ru(bpz)₃₂ | CH₃NO₂ | 21 | 1:1 | nih.gov |

| N-(4-Methoxyphenyl)cyclopropan-1-amine | Styrene | Ru(bpz)₃₂ | CH₃NO₂ | 75 | 1:1 | nih.gov |

| N-Phenyl-6-azabicyclo[3.1.0]hexane | Methyl acrylate | Ru(bpz)₃₂ | CH₃NO₂ | 70 | >20:1 | nih.gov |

| N-(p-tolyl)cyclopropanamine | Dimethyl maleate | Ru(bpz)₃₂ | CH₃NO₂ | 80 | 3:2 | nih.gov |

Intramolecular Cycloadditions Leading to Fused Systems

By tethering the olefin partner to the cyclopropylamine substrate, the [3+2] cycloaddition can proceed in an intramolecular fashion to construct fused ring systems. This strategy is a powerful tool for the synthesis of complex polycyclic nitrogen-containing scaffolds from relatively simple linear precursors.

The mechanism mirrors the intermolecular variant: a photoredox-catalyzed single-electron transfer initiates the ring-opening of the cyclopropylamine to a distonic radical cation. This radical intermediate then adds to the tethered alkene, triggering a cascade cyclization to form the fused bicyclic system rsc.org. The stereochemical outcome of the cyclization is often controlled by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the reacting moieties.

This approach has been successfully applied to the synthesis of various fused heterocycles, including cyclopropane-fused γ-lactams and octahydro-1H-cyclopenta[b]pyridines nih.govnih.gov. The ability to construct these valuable fused systems with high stereoselectivity highlights the synthetic utility of intramolecular cycloadditions involving the cyclopropylamine moiety.

Theoretical and Computational Investigations of 1 Butylcyclopropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and behavior of molecules. Methodologies like DFT are instrumental in determining stable molecular conformations and understanding potential reaction mechanisms.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to find the optimized, or most stable, three-dimensional structure of a molecule. For 1-butylcyclopropan-1-amine, such a study would involve complex calculations to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. While DFT studies have been performed on the simpler cyclopropylamine (B47189) molecule to analyze its structure and vibrational frequencies, specific data for the optimized geometry of the 1-butyl substituted derivative are not present in the peer-reviewed literature. tandfonline.comresearchgate.net

Calculation of Energy Barriers for Reaction Pathways

Theoretical calculations are crucial for mapping the energy landscape of a chemical reaction, including the identification of transition states and the calculation of activation energy barriers. This information helps in understanding reaction kinetics and mechanisms. For this compound, this could involve studying reactions such as nucleophilic additions or eliminations. However, no published studies have calculated the energy barriers for any reaction pathways involving this specific compound.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov An MEP map displays the electrostatic potential on the electron density surface, with different colors indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org For this compound, an MEP analysis would likely show a negative potential (electron-rich region) around the nitrogen atom of the amine group, indicating its nucleophilic character. Conversely, positive potentials would be expected around the hydrogen atoms of the amine group. Despite the utility of this analysis, specific MEP maps and associated data for this compound have not been published.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. uniurb.itorganicchemistrydata.org The energies and shapes of these orbitals are key to understanding many chemical reactions.

Elucidation of HOMO-LUMO Interactions and Energy Gaps

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wuxiapptec.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the lone pair of electrons on the nitrogen atom would significantly contribute to the HOMO. While general principles can be applied, specific calculated values for the HOMO and LUMO energies and the resulting energy gap for this compound are not available in the literature.

Prediction of Reactivity and Selectivity in Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, and their outcomes are often governed by the symmetry of the frontier orbitals. imperial.ac.ukstereoelectronics.org FMO theory is a powerful tool for predicting the feasibility and stereochemical outcome of pericyclic reactions like cycloadditions and electrocyclic reactions. uniurb.itimperial.ac.uk The amine group of this compound is not typically involved directly in common pericyclic reactions as a pi-system. However, the molecule could potentially react with other unsaturated systems. A full FMO analysis would be required to predict its behavior in such reactions, but no such analysis has been reported for this compound.

Orbital Symmetry Considerations

The chemical reactivity of the cyclopropane (B1198618) ring in this compound is significantly influenced by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. wikipedia.orgfiveable.meucla.edu These rules predict the stereochemical outcomes of pericyclic reactions based on the symmetry of the molecular orbitals involved. For cyclopropane derivatives, a key reaction is the electrocyclic ring-opening to form a propenyl cation. This process is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the cyclopropyl (B3062369) system.

According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclopropyl cation is a disrotatory process. acs.org In a disrotatory ring-opening, the substituents on the breaking carbon-carbon bond rotate in opposite directions. This is because the 4n+2 π-electron system (where n=0 for the cyclopropyl cation) must follow a disrotatory path to maintain orbital symmetry during the transformation into the allyl cation. wikipedia.org

For a substituted cyclopropane like this compound, any reaction that involves the cleavage of the three-membered ring would be subject to these orbital symmetry constraints. For instance, in a hypothetical elimination reaction leading to ring opening, the stereochemistry of the product would be dictated by the disrotatory motion of the groups attached to the ring carbons. The specific stereochemical outcome would be influenced by which of the two possible disrotatory pathways is energetically favored, a phenomenon known as torquoselectivity. acs.org Computational studies on related cyclopropyl systems have shown that the direction of this disrotatory motion can be influenced by the electronic nature of the substituents. acs.org

The presence of the butyl and amine substituents on the same carbon atom introduces further complexity. The nitrogen lone pair can participate in the electronic structure of the molecule, potentially influencing the energetics of the ring-opening process. Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential tools for mapping the potential energy surface of such reactions and predicting the favored reaction pathways and products based on orbital symmetry principles. nih.gov

Computational Studies on Nitrogen Inversion

Nitrogen inversion, also known as pyramidal inversion, is a process where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org This conformational change can have significant implications for the stereochemistry of amines. For this compound, the nitrogen atom is a potential stereocenter if the two other substituents on the nitrogen were different. However, even with two hydrogens, the dynamics of nitrogen inversion are of fundamental interest.

The energy barrier to nitrogen inversion is influenced by several factors, including the nature of the substituents and the geometry of the molecule. wikipedia.orgstereoelectronics.org Computational methods are widely used to calculate these inversion barriers.

The inversion barrier in amines is sensitive to the hybridization of the nitrogen atom. In the pyramidal ground state, the nitrogen is approximately sp³ hybridized, while in the planar transition state, it is sp² hybridized. stereoelectronics.org The energy difference between these two states is the inversion barrier.

For cyclopropylamines, the inversion barrier is expected to be higher than in acyclic amines. stereoelectronics.org This is due to the increased ring strain in the transition state. When the nitrogen atom becomes planar (sp² hybridized), the ideal bond angles are 120°. However, the C-N bond is part of a three-membered ring, where the internal C-C-N bond angle is constrained to be close to 60°. This geometric constraint increases the energy of the planar transition state, thereby raising the inversion barrier. stereoelectronics.org

The following table presents representative calculated nitrogen inversion barriers for a selection of amines, illustrating the effect of molecular structure on this dynamic process.

| Compound | Inversion Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Ammonia (B1221849) (NH₃) | 5.8 | Various |

| Trimethylamine | 7.5 | Calculated |

| Aziridine (B145994) | 19 | Experimental (NMR) |

| Dibenzylmethylamine | 6.7 | Experimental (NMR) |

Computational Analysis of Cyclopropylamine-Based Systems for Specific Applications (e.g., Hydrogen Storage)

The development of materials for safe and efficient hydrogen storage is a critical area of research for clean energy technologies. Computational chemistry plays a vital role in screening and designing new materials for this purpose. aps.org Amine-containing compounds, particularly amine-borane adducts, have been extensively studied as potential chemical hydrogen storage materials. acs.orgnih.govresearchgate.net These materials can release hydrogen through catalytic dehydrogenation.

While there are no specific computational studies on the use of this compound for hydrogen storage, we can discuss its potential based on the properties of related amine systems. The key features of an effective hydrogen storage material include a high gravimetric and volumetric density of hydrogen, favorable thermodynamics for hydrogen release and uptake, and fast kinetics. aps.org

Computational studies on amine-borane adducts screen for these properties by calculating thermodynamic parameters such as the enthalpy and Gibbs free energy of the dehydrogenation reaction. nih.gov These calculations help in identifying substituent effects that can tune the thermodynamics for reversible hydrogen storage. For example, electron-donating groups on the nitrogen and electron-withdrawing groups on the boron can lead to more favorable dehydrogenation thermodynamics. nih.gov

In the context of this compound, it could potentially be used to form an adduct with a boron-containing compound like borane (B79455) (BH₃). The cyclopropyl group, with its unique electronic properties, and the butyl group would act as substituents on the nitrogen atom. Computational modeling could be employed to investigate the following:

The thermodynamics of adduct formation: Calculating the binding energy between this compound and borane.

The kinetics of hydrogen release: Calculating the activation energy for the dehydrogenation pathway to understand the rate of hydrogen release.

The following table outlines a hypothetical computational workflow for assessing a new amine-borane adduct for hydrogen storage applications.

| Computational Step | Objective | Typical Computational Methods |

|---|---|---|

| Geometry Optimization | Determine the stable structures of the amine-borane adduct and its dehydrogenated products. | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). |

| Thermodynamic Calculations | Calculate the enthalpy, entropy, and Gibbs free energy of the dehydrogenation reaction. | Frequency calculations at the optimized geometries to obtain zero-point vibrational energies and thermal corrections. |

| Transition State Search | Identify the transition state for the hydrogen release pathway. | Synchronous Transit-Guided Quasi-Newton (STQN) methods or similar. |

| Activation Energy Calculation | Determine the kinetic barrier for hydrogen release. | Energy difference between the transition state and the reactant. |

While purely speculative at this stage, such a computational investigation would be the first step in evaluating the potential of this compound or other cyclopropylamine derivatives as part of a hydrogen storage system.

Advanced Spectroscopic Characterization of 1 Butylcyclopropan 1 Amine and Its Derivatives

Correlated Experimental and Computational Spectroscopic Analysis (e.g., FT-IR, NMR)

The spectroscopic analysis of 1-Butylcyclopropan-1-amine integrates experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy with computational methods to provide a comprehensive understanding of its molecular structure and vibrational modes.

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a primary amine, it will display N-H stretching vibrations in the region of 3300-3500 cm⁻¹ wpmucdn.comlibretexts.orgorgchemboulder.comlibretexts.org. Typically, primary amines show two bands in this region, one for the symmetric and one for the asymmetric N-H stretch wpmucdn.comorgchemboulder.com. The N-H bending vibration is anticipated to appear around 1580-1650 cm⁻¹ orgchemboulder.com. The cyclopropyl (B3062369) group has characteristic C-H stretching vibrations at wavenumbers above 3000 cm⁻¹ docbrown.info. The aliphatic butyl group will show C-H stretching vibrations in the 2800-3000 cm⁻¹ range and CH₂ bending (scissoring) vibrations around 1440-1500 cm⁻¹ wpmucdn.comdocbrown.info. The C-N stretching vibration for an aliphatic amine is typically found in the 1000-1250 cm⁻¹ region libretexts.orglibretexts.org.

Computational vibrational spectroscopy can be employed to predict the infrared spectrum and aid in the assignment of experimental bands aip.org. By using quantum chemical calculations, the vibrational frequencies and intensities of this compound can be simulated, providing a theoretical spectrum that can be correlated with experimental data for a more accurate interpretation.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl group and the cyclopropyl ring. The protons on the cyclopropane (B1198618) ring typically appear at a high field (low ppm values), often between 0.2 and 1.0 ppm, due to the ring current effect docbrown.info. The protons of the butyl group would appear in the typical aliphatic region (around 0.9-1.5 ppm for the CH₃ and internal CH₂ groups, and a more downfield signal for the CH₂ group adjacent to the cyclopropyl ring). The N-H protons of the primary amine would give a signal that can vary in chemical shift and may be broad, typically in the range of 0.5-5.0 ppm, depending on the solvent and concentration libretexts.org. The addition of D₂O would lead to the disappearance of the N-H signal, confirming its identity docbrown.info.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbons of the cyclopropyl ring at a relatively high field. The carbons of the butyl group would appear in the typical aliphatic region. The carbon atom of the cyclopropane ring attached to the amine group would be shifted downfield due to the electronegativity of the nitrogen atom.

Correlating these experimental NMR data with computational predictions of chemical shifts can further validate the structural assignment.

| Spectroscopic Data for this compound (Hypothetical) | |

| Technique | Characteristic Peaks / Signals |

| FT-IR (cm⁻¹) | 3300-3500 (N-H stretch), >3000 (Cyclopropyl C-H stretch), 2800-3000 (Butyl C-H stretch), 1580-1650 (N-H bend), 1440-1500 (CH₂ bend), 1000-1250 (C-N stretch) |

| ¹H NMR (ppm) | ~0.2-1.0 (Cyclopropyl-H), ~0.9 (CH₃ of butyl), ~1.2-1.5 (CH₂ of butyl), Variable (N-H) |

| ¹³C NMR (ppm) | High field signals for cyclopropyl carbons, Aliphatic signals for butyl carbons, Downfield shifted cyclopropyl carbon attached to Nitrogen |

High-Resolution NMR for Stereochemical Assignment

The carbon atom of the cyclopropane ring bonded to both the butyl group and the amine group (C1) in this compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. High-resolution NMR techniques are powerful tools for the stereochemical analysis of chiral molecules, although often requiring the use of chiral auxiliary agents.

To distinguish between the enantiomers of this compound, a chiral resolving agent or a chiral solvating agent can be added to the NMR sample. This interaction forms diastereomeric complexes that are non-superimposable and, in principle, will have different NMR spectra. This can lead to the separation of signals for the corresponding protons or carbons in the enantiomers, allowing for the determination of enantiomeric excess.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the relative stereochemistry in more complex derivatives of this compound that may contain multiple stereocenters. NOESY experiments can identify protons that are close in space, providing crucial information for assigning the stereochemical configuration. High-resolution NMR, especially at higher magnetic fields, helps to resolve complex spectral overlap, which is often a challenge in the analysis of complex organic molecules rsc.orgnih.gov.

Mass Spectrometry for Mechanistic Intermediates and Product Identification

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing reaction intermediates and products in studies involving this compound. The high sensitivity of MS allows for the detection of low-concentration and short-lived species that are often key to understanding reaction mechanisms nih.govresearchgate.net.

In the context of cyclopropylamines, mass spectrometry has been used to study their metabolism and potential for forming reactive intermediates. For instance, the oxidation of the cyclopropylamine (B47189) moiety can lead to ring-opened products, such as an α,β-unsaturated aldehyde, which can be a reactive intermediate acs.org. This process may be relevant to the metabolism of drugs containing a cyclopropylamine substructure acs.org.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for monitoring reactions in solution, as it can directly sample the reaction mixture and detect charged intermediates nih.gov. In studies of reactions involving this compound, ESI-MS could be used to identify protonated starting materials, intermediates, and products. By coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, and individual components can be identified based on their mass-to-charge ratio and fragmentation patterns.

Applications of 1 Butylcyclopropan 1 Amine in Advanced Organic Synthesis and Materials Science

1-Butylcyclopropan-1-amine as a Key Building Block

As a primary amine featuring a cyclopropyl (B3062369) group, this compound possesses unique structural and electronic properties that make it a potentially valuable building block in organic synthesis. The presence of the strained three-membered ring and the nucleophilic amino group allows for a variety of chemical transformations.

Synthesis of Complex Molecular Architectures

Cyclopropylamines are known to participate in reactions that can lead to the formation of complex molecular frameworks. For instance, the condensation of primary amines like cyclopropylamine (B47189) with glyoxal (B1671930) is a key step in producing complex cage structures, which are precursors to energetic materials. nih.gov This suggests that this compound could potentially be utilized in similar condensation reactions to create intricate polycyclic structures. The butyl group would introduce a lipophilic component, potentially altering the physical properties of the resulting molecules.

Precursor for Various Heterocyclic Scaffolds

Primary amines are fundamental precursors for a wide array of nitrogen-containing heterocyclic compounds.

1,3-Oxazines : The synthesis of 1,3-oxazine derivatives can be achieved through a one-pot condensation reaction involving primary amines, formaldehyde, and phenolic compounds, such as 2-naphthol. researchgate.netijrpr.com Given that this compound is a primary amine, it could foreseeably be employed in such multicomponent reactions to generate novel 1,3-oxazine structures bearing a butylcyclopropyl substituent. These compounds are of interest due to their wide spectrum of pharmacological activities. doi.org

Pyrroles : The Hantzsch pyrrole (B145914) synthesis is a classic method that utilizes the reaction of β-ketoesters with ammonia (B1221849) or primary amines and α-haloketones to form substituted pyrroles. researchgate.net It is plausible that this compound could serve as the amine component in this synthesis, leading to N-substituted pyrroles. Pyrrole-based enaminones are also valuable building blocks for fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov

Indolines : Various synthetic routes to indolines have been developed, some of which involve intramolecular amination reactions. organic-chemistry.orgrsc.orgorganic-chemistry.org While direct synthesis from this compound is not documented, the reactivity of the amine group is fundamental to many C-N bond-forming reactions that are crucial for constructing such scaffolds.

Dihydroazepines and Cyclopentylamines : Specific methods detailing the use of this compound as a precursor for dihydroazepines and cyclopentylamines are not readily available in the current literature.

Derivatization Pathways and Functional Group Compatibility

The primary amine group in this compound is amenable to a variety of derivatization reactions common to aliphatic amines. These reactions are often employed to enhance detectability in analytical methods or to modify the molecule's properties for specific applications.

Common derivatization techniques for primary amines include acylation and silylation. iu.edu For analytical purposes, derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) allows for the quantitative conversion of amines to detectable derivatives under mild conditions, with good selectivity and stability. sigmaaldrich.com Such methods would be compatible with the amine functionality of this compound. The compatibility with various functional groups would be typical for a primary amine, although the strained cyclopropane (B1198618) ring might exhibit sensitivity to certain strong acids or transition metals that can induce ring-opening reactions. researchgate.net

| Derivatization Method | Reagent Type | Resulting Derivative | Purpose |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | N-trifluoroacyl | Increased volatility for GC-MS |

| Silylation | BSTFA + 1% TMCS | N-silyl | Increased thermal stability |

| Pre-column Derivatization | DMQC-OSu | DMQC-amine | HPLC analysis with fluorescence detection |

Utility in Catalyst Design and Development

While there is no specific literature detailing the use of this compound in catalyst design, primary amines can serve as ligands for transition metals or as organocatalysts. The specific steric and electronic properties imparted by the butylcyclopropyl group could potentially influence the selectivity and activity of a catalytic system.

Q & A

Q. What are the optimal synthetic routes for 1-Butylcyclopropan-1-amine and its hydrochloride salt?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized amine precursor. For the free amine, a Gabriel synthesis approach using phthalimide protection followed by alkylation with 1-bromobutane and subsequent deprotection is feasible. For the hydrochloride salt, post-synthesis treatment with HCl gas in anhydrous diethyl ether under controlled conditions (0–5°C) ensures salt formation without decomposition . Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction) for intermediate steps. Validate purity using melting point analysis and HPLC (≥98% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropane ring integrity and butyl chain substitution. Peaks near δ 0.5–1.2 ppm (cyclopropane protons) and δ 2.5–3.0 ppm (amine protons) are diagnostic .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H] at m/z 128.2 (free amine) or [M-Cl] at m/z 149.7 (hydrochloride salt) .

- X-ray Crystallography : For hydrochloride salts, single-crystal analysis resolves stereochemical ambiguities in the cyclopropane ring .

Q. How can researchers resolve contradictions in reaction yields reported for this compound synthesis?

- Methodological Answer : Yield discrepancies often arise from variations in cyclopropanation conditions (e.g., temperature, solvent polarity). Systematic replication studies should:

- Compare dichloromethane (non-polar) vs. THF (polar aprotic) solvents.

- Optimize reaction time (12–24 hr) and catalyst loading (e.g., 5–10 mol% Pd(OAc)) .

- Use Design of Experiments (DoE) to identify critical factors (e.g., pH, humidity) .

Advanced Research Questions

Q. What strategies mitigate the thermal instability of this compound during long-term storage?

- Methodological Answer :

- Stabilization Protocols : Store under inert gas (Ar/N) at –20°C in amber vials. Add radical scavengers (e.g., BHT at 0.1% w/w) to prevent ring-opening oxidation .

- Degradation Kinetics : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Calculate activation energy () via Arrhenius plots to predict shelf life .

Q. How can computational modeling predict reaction pathways for this compound derivatives?

- Methodological Answer :

- Quantum Mechanics (QM) : Use Gaussian or ORCA to model cyclopropane ring strain (≈27 kcal/mol) and predict regioselectivity in substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates using AMBER or GROMACS. Validate with experimental values from kinetic studies .

Q. What experimental designs validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Assays : Test against monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine). Include positive controls (clorgyline for MAO-A) and negative controls (DMSO vehicle) .

- Data Analysis : Calculate IC via nonlinear regression (GraphPad Prism). Assess competitive vs. non-competitive inhibition using Lineweaver-Burk plots .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.